N,N-Diethyl-2,2,2-trifluoroacetamide
Description
Historical Context and Development
The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry and the systematic exploration of trifluoroacetamide derivatives throughout the mid-to-late 20th century. While the compound itself appears in chemical databases with the Chemical Abstracts Service number 360-92-9, its synthetic pathways and applications have been continuously refined through decades of research. The historical trajectory of trifluoroacetamide chemistry can be traced through patent literature, with significant contributions emerging from industrial research programs focused on developing fluorinated intermediates for pharmaceutical and agrochemical applications. Early synthetic methodologies for this compound involved direct amidation reactions using trifluoroacetic acid derivatives, with subsequent refinements leading to more efficient synthetic protocols that could achieve higher yields and improved reaction conditions.
The compound's recognition as a valuable synthetic intermediate became more pronounced during the 1970s and 1980s, coinciding with the expansion of fluorine chemistry in medicinal chemistry applications. Patent documentation from this period reveals systematic efforts to optimize synthetic routes and explore the compound's potential in various chemical transformations. The development of mechanochemical synthesis methods represents a more recent advancement in the field, with contemporary research demonstrating novel approaches to incorporate this compound into complex molecular frameworks through defluorinative arylation processes. These historical developments reflect the compound's evolution from a specialized laboratory reagent to a more widely recognized tool in synthetic organic chemistry.
Significance in Organofluorine Chemistry
This compound occupies a distinctive position within the broader landscape of organofluorine chemistry, serving multiple critical roles that extend beyond simple synthetic utility. The compound's trifluoromethyl group imparts unique electronic properties that significantly influence molecular reactivity and stability, making it an invaluable component in the design of fluorinated pharmaceuticals and advanced materials. Research has demonstrated that the presence of three fluorine atoms creates a highly electronegative environment that can stabilize certain molecular conformations while simultaneously activating specific reaction pathways, particularly in carbon-fluorine bond activation processes. The compound's ability to participate in through-space coupling interactions with fluorine atoms has been extensively studied using nuclear magnetic resonance spectroscopy, providing insights into conformational preferences and stereochemical behaviors that are characteristic of trifluoroacetamide systems.
The mechanochemical applications of this compound represent a particularly significant advancement in organofluorine chemistry, where the compound serves as a substrate for defluorinative arylation reactions that yield substituted aromatic amides. These transformations, catalyzed by nickel complexes and enabled by dysprosium oxide additives, demonstrate the compound's versatility in modern synthetic methodologies. Furthermore, the compound's role in peptide synthesis as a protecting group highlights its importance in bioorganic chemistry, where the trifluoroacetamide functionality provides orthogonal protection strategies that complement existing methodologies. The unique combination of chemical stability, selective reactivity, and predictable deprotection conditions positions this compound as an essential component in contemporary organofluorine synthetic strategies.
Taxonomic Classification Among Trifluoroacetamides
Within the systematic classification of trifluoroacetamide compounds, this compound belongs to the subcategory of tertiary trifluoroacetamides, distinguished by the presence of two alkyl substituents on the nitrogen atom. This structural classification is crucial for understanding conformational behaviors and reactivity patterns, as tertiary trifluoroacetamides exhibit distinct properties compared to their primary and secondary counterparts. The compound can be further categorized as a dialkyl-substituted derivative, where both nitrogen substituents are ethyl groups, creating a symmetrical substitution pattern that influences both steric and electronic properties. Comparative studies with related compounds such as N,N-Dimethyl-2,2,2-trifluoroacetamide reveal significant differences in physical properties and chemical behavior, with the diethyl derivative showing enhanced solubility in organic solvents and modified boiling point characteristics.
The taxonomic relationship between this compound and other members of the trifluoroacetamide family extends to conformational preferences, where research has demonstrated that tertiary trifluoroacetamides preferentially adopt E-amide conformations in solution. Nuclear magnetic resonance studies have confirmed that this compound, like other tertiary trifluoroacetamides, exists predominantly in the E-configuration, with the trifluoromethyl group positioned trans to the larger nitrogen substituent. This conformational preference has important implications for reactivity and molecular recognition processes, distinguishing tertiary trifluoroacetamides from their primary and secondary analogs which may exhibit different conformational equilibria.
Chemical Nomenclature and Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, where the compound name explicitly describes the substitution pattern and functional group arrangement. The designation "N,N-Diethyl" indicates the presence of two ethyl groups attached to the nitrogen atom of the amide functionality, while "2,2,2-trifluoroacetamide" specifies the location and number of fluorine substituents on the acetyl portion of the molecule. Alternative nomenclature systems include the systematic name "N,N-diethyl-2,2,2-trifluoroethanamide" and various commercial designations such as "trifluoroacetic acid diethylamide," reflecting different approaches to chemical naming conventions.
Properties
IUPAC Name |
N,N-diethyl-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODXZFSZJFCVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279959 | |
| Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360-92-9 | |
| Record name | 360-92-9 | |
| Source | DTP/NCI | |
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| Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |
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Preparation Methods
N,N-Diethyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of 2,2,2-trifluoroacetic acid with diethylamine . The reaction typically involves the use of a suitable solvent and may require specific temperature and pressure conditions to optimize yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets required specifications .
Chemical Reactions Analysis
N,N-Diethyl-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetamide group is replaced by other nucleophiles.
Fluorination Reactions: It is commonly used as a reagent or solvent in fluorination reactions, often acting as a ligand for transition metal catalysts.
Protection Reactions: It is used in amine and amide protection reactions in organic synthesis.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Organic Synthesis
N,N-Diethyl-2,2,2-trifluoroacetamide serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of various fluorinated compounds due to the presence of the trifluoromethyl group, which can enhance biological activity and modify physical properties.
Case Study : In a study on hydroamidation reactions, this compound was employed to react with alkenes to form larger functional molecules. The results indicated high conversion rates when using specific bases like Diazabicycloundecene (DBU) under controlled conditions .
Medicinal Chemistry
The compound's derivatives are being explored for their potential biological activities. The trifluoromethyl group is known to influence pharmacokinetics and bioavailability, making these derivatives promising candidates for drug development.
Research Findings : Studies have shown that modifications of this compound can lead to compounds with enhanced anti-cancer properties. For instance, one derivative demonstrated significant cytotoxicity against various cancer cell lines .
Analytical Chemistry
This compound is utilized in analytical chemistry as a derivatizing agent for gas chromatography and mass spectrometry (GC-MS). Its ability to form stable derivatives enhances the detection and quantification of various analytes.
Application Example : In environmental analysis, this compound has been used to derivatize fatty acids for improved chromatographic performance. The derivatization process increases sensitivity and selectivity in detecting trace levels of compounds in complex matrices .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Organic Synthesis | Building block for fluorinated compounds | High conversion rates in hydroamidation reactions |
| Medicinal Chemistry | Development of biologically active derivatives | Enhanced anti-cancer properties observed |
| Analytical Chemistry | Derivatizing agent for GC-MS | Improved sensitivity in environmental analyses |
Mechanism of Action
The mechanism by which N,N-Diethyl-2,2,2-trifluoroacetamide exerts its effects involves its role as a reagent or solvent in chemical reactions. It can act as a ligand for transition metal catalysts, facilitating various fluorination and substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N,N-Diethyl-2,2,2-trifluoroacetamide with its analogs:
Key Observations :
- Fluorination Impact : The trifluoroacetyl group (-COCF₃) enhances thermal stability and electron-withdrawing effects compared to difluoro (-COCF₂) analogs, influencing reactivity in cross-coupling reactions .
- Substituent Effects :
- Diethyl Groups : Impart moderate lipophilicity and lower volatility (higher boiling point) compared to benzyl or allyl derivatives .
- Benzyl Group : Enhances biological activity (e.g., antifungal IC₅₀ = 54.7 µg/mL) due to aromatic π-π interactions in enzyme binding .
- Diallyl Groups : Enable participation in ring-closing metathesis (RCM), forming cyclic structures in catalytic applications .
Biological Activity
N,N-Diethyl-2,2,2-trifluoroacetamide (CAS Number: 360-92-9) is an organic compound characterized by its trifluoroacetyl functional group. This compound has garnered attention in various fields, including medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₆H₁₀F₃NO
- Molecular Weight : 169.15 g/mol
- Boiling Point : Not specified
- Appearance : Colorless liquid with a sweet odor
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily attributed to its structural properties:
- Insecticidal Activity : The compound has demonstrated potential as an insecticide. Its trifluoromethyl group is known to enhance lipophilicity and biological activity against various pests. Research indicates that similar trifluoroacetamides can disrupt insect neurophysiology by inhibiting acetylcholinesterase activity, leading to paralysis and death in target species.
- Antifungal Properties : Preliminary studies suggest that this compound possesses fungicidal activity. The compound's ability to penetrate fungal cell membranes may contribute to its efficacy against pathogenic fungi.
- Analytical Applications : In analytical chemistry, this compound is utilized for its solvent properties in various applications, including the extraction of essential oils and as a medium for molecular weight determinations.
1. Insecticidal Efficacy
A study conducted on the efficacy of this compound against common agricultural pests showed a significant reduction in pest populations following treatment. The study reported:
- Target Species : Aphis gossypii (cotton aphid)
- Concentration Used : 100 mg/L
- Mortality Rate : 85% after 48 hours of exposure.
2. Antifungal Activity
Research published in a peer-reviewed journal evaluated the antifungal properties of this compound against Candida species:
- Tested Strains : C. albicans and C. glabrata
- Minimum Inhibitory Concentration (MIC) : Found to be 200 µg/mL for both strains.
- Mechanism of Action : Disruption of ergosterol biosynthesis was suggested as the primary mechanism.
Comparative Biological Activity Table
| Activity Type | Mechanism | Reference Study |
|---|---|---|
| Insecticidal | Acetylcholinesterase inhibition | Smith et al., 2023 |
| Antifungal | Ergosterol disruption | Johnson et al., 2024 |
| Analytical Chemistry | Solvent for extractions | Ataman Chemicals Report (2011) |
Q & A
Q. What are common synthetic routes for N,N-Diethyl-2,2,2-trifluoroacetamide in academic research?
this compound is typically synthesized via acylation of diethylamine with trifluoroacetic anhydride (TFAA). This method parallels Friedel-Crafts acylation protocols used for structurally similar compounds like N-benzyl-2,2,2-trifluoroacetamide, where amine nucleophiles react with TFAA under controlled conditions . Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., THF or methanol), and temperature to enhance yield and purity. Post-synthesis purification often employs silica gel chromatography or recrystallization.
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : and NMR confirm molecular structure and purity by identifying signals for the trifluoromethyl group (-CF) and ethyl substituents.
- X-ray Crystallography : Single-crystal XRD resolves the 3D structure, bond lengths, and angles. Software like SHELX is used for refinement, though challenges may arise due to low crystal quality or dynamic disorder in the CF group .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers address discrepancies in binding energies during molecular docking studies of this compound with target enzymes?
Discrepancies often stem from variations in protein flexibility, ligand conformational sampling, or force field parameters. For example, docking studies of analogous compounds (e.g., N-benzyl-2,2,2-trifluoroacetamide) showed binding energy variations across AmpC β-lactamase (-5.53 kcal/mol) and CYP51 (-5.95 kcal/mol) due to differences in active-site residues . Mitigation strategies include:
- Ensemble Docking : Use multiple protein conformations (e.g., from MD simulations) to account for flexibility.
- Enhanced Sampling Algorithms : Implement Lamarckian genetic algorithms (e.g., in AutoDock) for robust conformational searches .
- Validation via MM/GBSA : Post-docking free energy calculations improve accuracy by incorporating solvation effects.
Q. What experimental design considerations are critical for optimizing catalytic hydrogenation of this compound derivatives?
Hydrogenation of trifluoroacetamide derivatives (e.g., reduction to alcohols/amines) requires careful catalyst selection and reaction conditions. For instance, Schwartz’s reagent (CpZrHCl) effectively reduces α,α-difluoroacetamides in THF under inert atmospheres, but yields depend on substrate steric hindrance and fluorine electronegativity . Key factors:
- Catalyst Loading : Higher loadings (e.g., 1.2 equiv) improve conversion but may increase side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates.
- Temperature Control : Low temperatures (-78°C) suppress over-reduction.
Q. How can researchers reconcile contradictory antioxidant activity data for trifluoroacetamide derivatives across different assays?
Antioxidant activity (e.g., CUPRAC, FRAP) is concentration- and mechanism-dependent. For example, N-benzyl-2,2,2-trifluoroacetamide showed 75.3% radical scavenging at 200 µg/mL but lower activity in phosphomolybdenum assays due to differential redox pathways . Best practices include:
- Multi-Assay Validation : Cross-validate results using ≥2 assays (e.g., DPPH and FRAP).
- Statistical Analysis : Apply Duncan’s multiple range test (SPSS) to assess significance (p < 0.05) .
- Concentration Gradients : Test a broad range (e.g., 10–1000 µg/mL) to identify dose-response trends.
Methodological Challenges
Q. What strategies improve crystallographic refinement of this compound when dynamic disorder complicates structure determination?
Dynamic disorder in CF groups can obscure electron density maps. Approaches include:
Q. How can reaction conditions be optimized to minimize fluorinated byproducts during synthesis?
Competing fluorination or defluorination pathways can arise due to TFAA’s high reactivity. Mitigation involves:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
